Dequalinium

描述

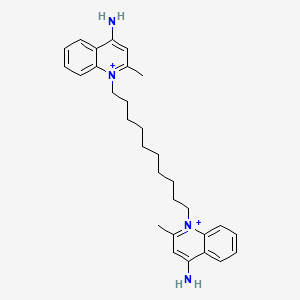

去甲喹啉: 是一种季铵阳离子抗菌剂。 它主要用于治疗常见的口腔和咽喉感染,以及阴道念珠菌病 . 去甲喹啉是一种具有多靶点作用的抗菌剂,具有抗真菌、抗寄生虫、抗病毒、抗癌和神经保护作用 . 它由一个两亲性阳离子组成,在长疏水烃链的两端有两个氨基喹啉环 .

准备方法

合成路线和反应条件: 去甲喹啉氯化物的制备涉及多个步骤。 一种方法包括将式II的化合物添加到含有水中的氯离子的溶液中,然后加入氧化剂 . 另一种方法涉及从1,10-癸二醇和对硝基苯磺酰氯制备新型中间体,然后将其与4-氨基喹啉缩合,并通过混合溶剂重结晶得到去甲喹啉氯化物 .

工业生产方法: 去甲喹啉氯化物的工业生产通常涉及1,10-癸二醇与对硝基苯磺酰氯反应形成中间体,然后与4-氨基喹啉缩合。 产物经重结晶得到精制去甲喹啉氯化物产品 .

化学反应分析

反应类型: 去甲喹啉会发生多种化学反应,包括氧化、还原和取代反应。

常见试剂和条件: 这些反应中常用的试剂包括氧化剂、还原剂和各种溶剂。 反应条件通常涉及特定的温度和pH值,以确保最佳的产率。

科学研究应用

化学: 去甲喹啉用于合成各种化合物以及作为化学反应的试剂。

生物学: 在生物学研究中,去甲喹啉用于研究线粒体功能以及开发药物和基因传递系统 .

医药: 去甲喹啉用作抗菌剂和消毒剂,用于治疗口腔感染、炎症和细菌性阴道病 . 它还被研究用于其抗癌特性,靶向线粒体以消耗DNA并阻止细胞中的能量产生 .

作用机制

相似化合物的比较

类似化合物:

- 甲硝唑

- 克林霉素

- 苯扎氯铵

比较: 与甲硝唑和克林霉素相比,去甲喹啉氯化物对细菌性阴道病的治愈率同样高,但耐受性更好,不良事件更少 . 与其他季铵化合物不同,去甲喹啉具有独特的结构,包含两个氨基喹啉环,这使其具有广谱抗菌活性 .

生物活性

Dequalinium is a bis-quaternary ammonium compound recognized for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's mechanisms of action, efficacy in various clinical settings, and its potential therapeutic benefits.

This compound exhibits a multifaceted mechanism of action that contributes to its biological activity:

- Membrane Disruption : this compound interacts with bacterial membranes, disrupting permeability and leading to cell lysis. It diffuses through the cell wall and denatures proteins involved in respiration and glycolysis, thereby impairing metabolic functions .

- Mitochondrial Targeting : The compound selectively accumulates in mitochondria, inhibiting ATP synthesis and glucose metabolism. This property is particularly relevant in its anticancer effects, where it induces apoptosis in cancer cells by altering redox balance and downregulating critical signaling pathways such as Raf/MEK/ERK1/2 and PI3K/Akt .

- Protein Interactions : this compound has been shown to modulate various proteins, including those involved in calcium signaling (SK channels) and the oligomerization of alpha-synuclein, which is implicated in neurodegenerative diseases .

Antimicrobial Activity

This compound demonstrates broad-spectrum antimicrobial activity against various pathogens:

- Bacterial Efficacy : It is effective against both gram-positive and gram-negative bacteria, with a minimal inhibitory concentration (MIC) ranging from 0.2 to ≥1024 µg/mL for relevant pathogens. Its rapid bactericidal action occurs within 30 to 60 minutes .

- Fungal and Protozoal Activity : The compound also exhibits antifungal properties against Candida species and antiparasitic effects, notably against protozoa .

- Clinical Applications : this compound chloride is commonly used in treating bacterial vaginosis (BV) and oral infections. A recent clinical trial showed that it was non-inferior to metronidazole for BV treatment while demonstrating better tolerability .

Anticancer Properties

Research indicates that this compound possesses significant anticancer activity:

- In Vivo Studies : In animal models, this compound has outperformed several established anticancer drugs in prolonging survival rates. It exhibits selective cytotoxicity towards cancer cells while sparing normal cells .

- Mechanisms of Action : The anticancer effects are attributed to mitochondrial dysfunction, inhibition of specific kinases (PKC-α/β, Cdc7/Dbf4), and modulation of calcium-activated potassium channels .

Case Study 1: Treatment of Bacterial Vaginosis

A randomized clinical trial involving 151 patients compared this compound chloride with metronidazole for treating BV. Results indicated comparable efficacy between the two treatments, but this compound was better tolerated, with fewer adverse events reported. The study highlighted this compound's potential as a first-line treatment option for BV to mitigate antibiotic use .

Case Study 2: Anticancer Efficacy

In a murine model of cancer, this compound was tested against established anticancer agents. The results demonstrated that this compound significantly prolonged survival compared to seven out of eight tested drugs, suggesting its promising role as an alternative treatment in oncology .

Summary of Biological Activities

| Activity Type | Pathogens/Targets | Mechanism of Action | Clinical Relevance |

|---|---|---|---|

| Antibacterial | Gram-positive & Gram-negative bacteria | Membrane disruption, protein denaturation | Treatment of bacterial vaginosis |

| Antifungal | Candida species | Membrane disruption | Treatment of oral thrush |

| Antiparasitic | Protozoa | Unknown; further research needed | Potential use in parasitic infections |

| Anticancer | Various cancer cells | Mitochondrial targeting, apoptosis induction | Alternative cancer therapy |

| Neuroprotective | Alpha-synuclein aggregates | Modulation of protein oligomerization | Potential role in neurodegenerative disorders |

属性

IUPAC Name |

1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N4/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3/p+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSWXVJAIHCTMO-UHFFFAOYSA-P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40N4+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2019-42-3 (diiodide), 4028-98-2 (diacetate), 522-51-0 (dichloride), 93940-47-7 (diundecenoate) | |

| Record name | Dequalinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006707580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4046941 | |

| Record name | Dequalinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Dequalinium has multiple modes of action. Dequalinium absorbs into the bacterial cell surface and diffuses through the cell wall, disrupting bacterial cell permeability. It is taken up by the bacteria rapidly. Once in the bacteria, dequalinium denatures proteins involved in the respiratory chain and glycolysis of bacteria, interfering with bacterial cell metabolism and ribosomal protein synthesis. By inhibiting bacterial F1-ATPase, dequalinium inhibits mitochondrial ATP synthesis and blocks glucose metabolism. These molecular actions ultimately deplete bacterial energy sources. As dequalinium accumulates in the mitochondria, it is considered a mitochondrial poison. Dequalinium can also precipitate nucleic acids, as it can intercalate one of its quinoline chromophores between DNA base pairs. Depending on the drug concentration, dequalinium can lyse the bacterial cell by promoting osmotic imbalance. | |

| Record name | Dequalinium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04209 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

6707-58-0 | |

| Record name | Dequalinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6707-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dequalinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006707580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dequalinium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04209 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dequalinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEQUALINIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7QC7V26B8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。